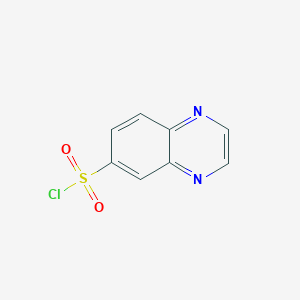

![molecular formula C13H24N2O3 B1322291 tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate CAS No. 197727-57-4](/img/structure/B1322291.png)

tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate

Vue d'ensemble

Description

“tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” is a chemical compound . It is used as an intermediate in the manufacture of fentanyl and its analogues . It is also useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Synthesis Analysis

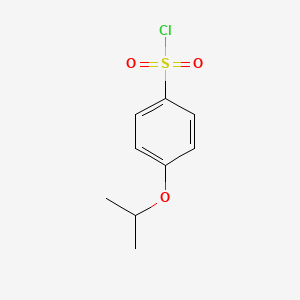

The synthesis of “tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” involves the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control. Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .

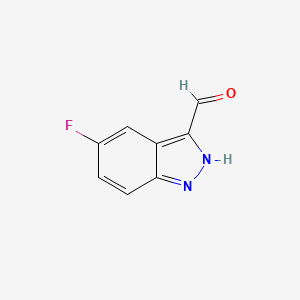

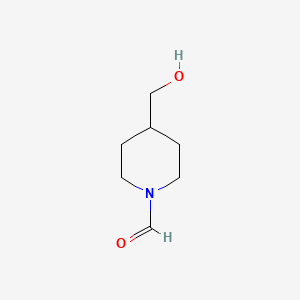

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” is complex and involves several functional groups . The compound has a molecular weight of 201.29 g/mol .

Chemical Reactions Analysis

“tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” can undergo a variety of chemical reactions, depending on the conditions and the reagents used . It is used as an intermediate in the synthesis of fentanyl and its analogues .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” include a density of 1.2±0.1 g/cm3, a boiling point of 487.8±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .

Applications De Recherche Scientifique

Anticancer Applications

1-Boc-4-(N-methylacetamido)piperidine: derivatives have been studied for their potential use in anticancer therapies. The piperidine nucleus is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to significant anticancer activity . For instance, N-(piperidine-4-yl) benzamide compounds have shown increased cytotoxicity against cancer cells when certain groups like halogen or methyl are present .

Antiviral and Antimicrobial Agents

Piperidine derivatives, including those related to 1-Boc-4-(N-methylacetamido)piperidine , are being explored for their antiviral and antimicrobial properties. These compounds can be designed to interfere with the life cycle of viruses and bacteria, potentially leading to new treatments for infectious diseases .

Analgesic and Anti-inflammatory Agents

The structural features of piperidine derivatives make them suitable candidates for developing new analgesic and anti-inflammatory drugs. Their ability to modulate pain perception and inflammatory responses is a key area of research .

Antipsychotic Medications

Piperidine-based compounds are also being investigated for their potential use in treating psychiatric disorders. They may offer new mechanisms of action compared to existing antipsychotic medications .

Alzheimer’s Disease Treatment

Research into piperidine derivatives includes the development of agents that could potentially treat neurodegenerative diseases like Alzheimer’s. These compounds may affect various pathways involved in the disease’s progression .

Precursors in Illicit Drug Synthesis

Tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate: has been identified as a precursor in the synthesis of illicit drugs such as fentanyl and its analogues. Its regulation under international control aims to curb the opioid crisis by limiting the availability of this precursor for illegal drug manufacture .

Protein Degradation Research

This compound is used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation, offering a new approach to drug development .

Tuberculosis Treatment Research

Derivatives of tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate are being studied for their role in generating proton motive force in Mycobacterium tuberculosis. This process is essential for the bacterium’s survival under hypoxic conditions, such as those present within infected granulomas in tuberculosis (TB) .

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-10(16)14(5)11-6-8-15(9-7-11)12(17)18-13(2,3)4/h11H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJULCBBAJJDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622154 | |

| Record name | tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate | |

CAS RN |

197727-57-4 | |

| Record name | tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)

![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)

![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)

![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)